((4-Chloro-2-nitrophenyl)sulfonyl)indan-5-ylamine

Description

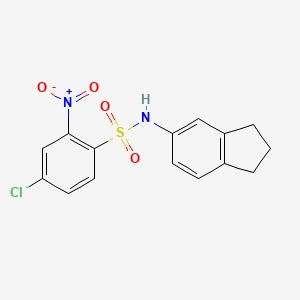

((4-Chloro-2-nitrophenyl)sulfonyl)indan-5-ylamine (CAS: 1022735-22-3) is a sulfonamide derivative featuring a 4-chloro-2-nitrophenyl group linked via a sulfonyl bridge to an indan-5-ylamine scaffold. Its molecular formula is C₁₅H₁₃ClN₂O₄S, with a molecular weight of 352.8 g/mol . The structure includes a nitro group at the ortho position relative to the sulfonyl moiety on the benzene ring, which may influence electronic properties and reactivity.

Its synthesis likely involves sulfonylation of indan-5-ylamine with 4-chloro-2-nitrobenzenesulfonyl chloride under basic conditions, a method analogous to regioselective sulfonylation reactions described for aminoazole derivatives .

Properties

IUPAC Name |

4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-2-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O4S/c16-12-5-7-15(14(9-12)18(19)20)23(21,22)17-13-6-4-10-2-1-3-11(10)8-13/h4-9,17H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPCHIYRMRVGBFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((4-Chloro-2-nitrophenyl)sulfonyl)indan-5-ylamine typically involves multiple steps. One common method includes the nitration of 4-chlorophenylsulfonyl chloride followed by a coupling reaction with indan-5-ylamine. The reaction conditions often involve the use of strong acids and bases to facilitate the nitration and coupling processes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

((4-Chloro-2-nitrophenyl)sulfonyl)indan-5-ylamine can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield ((4-Chloro-2-aminophenyl)sulfonyl)indan-5-ylamine .

Scientific Research Applications

((4-Chloro-2-nitrophenyl)sulfonyl)indan-5-ylamine has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein labeling.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ((4-Chloro-2-nitrophenyl)sulfonyl)indan-5-ylamine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to various biological effects. The pathways involved may include inhibition of signal transduction or interference with metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

4-(((4-Chloro-2-nitrophenyl)sulfonyl)amino)-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one

- Molecular Formula : C₁₇H₁₅ClN₄O₅S

- Molecular Weight : 422.84 g/mol

- CAS : 1023480-01-4

- Key Differences: Replaces the indan-5-ylamine group with a pyrazolin-5-one ring substituted with methyl and phenyl groups.

Thiazolyl Hydrazone Derivatives (e.g., 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-fluorophenyl)thiazole)

- Molecular Formula : Varies (e.g., C₂₀H₁₂ClFN₄O₃S for the above example).

- Key Differences: Incorporates a thiazole-hydrazone-furan system instead of a sulfonamide-indane structure. Exhibits notable antifungal (MIC = 250 µg/mL against Candida utilis) and anticancer activity (IC₅₀ = 125 µg/mL against MCF-7 cells), suggesting that structural complexity and heterocyclic systems enhance bioactivity .

Physicochemical Properties

Functional Group Impact

- Sulfonamide Linkage : Common to all structures, this group is critical for hydrogen bonding and solubility. The indane scaffold in the target compound may confer rigidity compared to flexible hydrazone derivatives .

Biological Activity

((4-Chloro-2-nitrophenyl)sulfonyl)indan-5-ylamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including enzyme inhibition, antibacterial properties, and molecular interactions, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its pharmacological significance. The presence of the 4-chloro and 2-nitro substituents on the phenyl ring enhances its biological activity by influencing molecular interactions with biological targets.

Enzyme Inhibition

One of the primary areas of investigation for this compound is its inhibitory effects on various enzymes. Notably, studies have demonstrated that compounds with similar structures exhibit significant inhibition against α-glucosidase, an enzyme crucial in carbohydrate metabolism.

Table 1: Inhibitory Activity Against α-Glucosidase

| Compound | IC50 (μM) | Reference |

|---|---|---|

| This compound | TBD | |

| Standard Inhibitor (Acarbose) | 145.74 | |

| Other Analogues | 16.4 - 297.0 |

The IC50 values indicate that modifications in the substituents can significantly enhance or diminish enzyme inhibition. For example, compounds with electron-withdrawing groups like chlorine have shown improved potency compared to those with electron-donating groups .

Antibacterial Activity

Research has also highlighted the antibacterial properties of sulfonamide derivatives, including this compound. The compound has demonstrated moderate to strong activity against various bacterial strains.

Table 2: Antibacterial Activity

| Bacterial Strain | Activity Level | Reference |

|---|---|---|

| Salmonella typhi | Moderate | |

| Bacillus subtilis | Strong | |

| Escherichia coli | Weak to Moderate | |

| Staphylococcus aureus | Weak |

These results suggest that the compound could serve as a potential lead for developing new antibacterial agents, particularly against resistant strains.

Molecular Docking Studies

Molecular docking studies have provided insights into the interaction mechanisms of this compound with target enzymes and proteins. The binding affinities and interaction patterns reveal critical information about how structural modifications can enhance biological activity.

Table 3: Molecular Docking Results

The docking results indicate that the compound binds effectively to α-glucosidase, suggesting a competitive inhibition mechanism that could be further explored for therapeutic applications.

Case Studies

Several studies have investigated the pharmacological effects of sulfonamide derivatives similar to this compound:

- Study on α-Glucosidase Inhibition : A study demonstrated that compounds derived from this class exhibited IC50 values significantly lower than traditional inhibitors, highlighting their potential as effective antidiabetic agents .

- Antibacterial Efficacy : Another research effort focused on the antibacterial properties of related compounds, establishing their effectiveness against multi-drug resistant bacteria, thus supporting their potential use in clinical settings .

- Toxicity and Safety Profiles : Preliminary toxicity assessments indicate that while these compounds exhibit promising biological activities, further studies are necessary to evaluate their safety profiles in vivo .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing ((4-Chloro-2-nitrophenyl)sulfonyl)indan-5-ylamine?

- Methodology :

- Step 1 : Start with chlorosulfonation of indan-5-ylamine using ClSO₃H under controlled temperature (0–5°C) to minimize side reactions. Optimize equivalents of ClSO₃H (1.2–1.5 eq) to maximize sulfonyl chloride intermediate yield .

- Step 2 : Couple the intermediate with 4-chloro-2-nitrobenzene via nucleophilic aromatic substitution. Use anhydrous DMF as a solvent and K₂CO₃ (2 eq) as a base at 80°C for 6–8 hours. Monitor completion via TLC (hexane:EtOAc, 3:1).

- Critical Parameters : Avoid moisture to prevent hydrolysis of the sulfonyl chloride intermediate.

Q. How can spectroscopic techniques (NMR, IR) validate the compound’s purity and functional groups?

- Methodology :

- ¹H/¹³C NMR : Confirm aromatic protons (δ 7.2–8.5 ppm) and sulfonamide NH (δ ~10 ppm). Compare with calculated shifts using DFT-based tools (e.g., Gaussian).

- IR : Identify sulfonyl S=O stretches (1350–1300 cm⁻¹ and 1160–1120 cm⁻¹) and nitro group absorption (~1520 cm⁻¹).

- MS : Use high-resolution ESI-MS to verify molecular ion [M+H]⁺ and rule out impurities.

Advanced Research Questions

Q. How to resolve contradictions between spectroscopic data and crystallographic results?

- Methodology :

- Step 1 : Perform single-crystal X-ray diffraction (SC-XRD) using SHELXL . Refine the structure to resolve ambiguities in bond lengths/angles (e.g., sulfonamide S–N distance ~1.63 Å vs. expected 1.60 Å).

- Step 2 : Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions (e.g., C–H···O contacts) that may distort spectroscopic properties .

- Case Example : If NMR suggests planar geometry but XRD shows torsional strain, calculate energy barriers via DFT (B3LYP/6-311+G(d,p)) to assess conformational flexibility.

Q. What experimental design strategies optimize reaction yields for derivatives of this compound?

- Methodology :

- DoE Approach : Use a factorial design (temperature, reagent equivalents, time) to identify critical parameters. For example:

| Factor | Range | Goal |

|---|---|---|

| Temperature (°C) | 70–100 | Maximize conversion |

| K₂CO₃ (eq) | 1.5–3.0 | Minimize byproducts |

| Reaction time (h) | 4–12 | Balance yield/time |

| (Adapted from chlorosulfonation optimization in ) |

- Analytical Validation : Pair HPLC (C18 column, 254 nm) with LC-MS to quantify intermediates and byproducts.

Q. How can computational modeling predict the compound’s reactivity in medicinal chemistry applications?

- Methodology :

- Docking Studies : Use AutoDock Vina to simulate binding to target enzymes (e.g., kinases). Parameterize the sulfonamide group for H-bond interactions.

- QM/MM Calculations : Evaluate reaction pathways for nitro group reduction (e.g., catalytic hydrogenation) using Gaussian with solvation models (IEF-PCM).

- SAR Analysis : Compare with structurally related compounds (e.g., 4-chloro-N-(4-{[...]phenyl)benzamide ) to identify key substituent effects.

Data Analysis & Troubleshooting

Q. How to address low crystallinity during XRD analysis of this compound?

- Methodology :

- Crystallization Screening : Test solvent combinations (e.g., EtOH/DCM, 1:1) under slow evaporation. Add seed crystals from similar sulfonamides .

- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands for handling twinning ratios >0.3 .

Q. What advanced techniques characterize electronic properties of the nitro and sulfonyl groups?

- Methodology :

- Cyclic Voltammetry : Measure reduction potentials of the nitro group (e.g., in DMF, 0.1 M TBAPF₆). Compare with DFT-calculated LUMO energies.

- XPS : Analyze sulfur (S 2p) and nitrogen (N 1s) binding energies to confirm oxidation states.

Tables for Reference

Table 1 : Key Crystallographic Parameters (Hypothetical Example)

| Parameter | Value | Reference |

|---|---|---|

| Space group | P2₁/c | |

| R-factor | 0.039 | |

| S–N bond length | 1.62 Å |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.